Tiacloprid

Descripción general

Descripción

Tiacloprid es un insecticida que pertenece a la clase de los neonicotinoides. Se utiliza principalmente en la agricultura para controlar una variedad de insectos chupadores y masticadores, como los áfidos y las moscas blancas. This compound funciona interrumpiendo el sistema nervioso de los insectos, lo que lleva a su muerte eventual .

Aplicaciones Científicas De Investigación

Tiacloprid tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de nuevos métodos de detección.

Biología: this compound se estudia por sus efectos en organismos no objetivo, particularmente polinizadores como las abejas.

Medicina: Se están realizando investigaciones para comprender sus posibles impactos en la salud humana.

Industria: this compound se utiliza en el desarrollo de nuevos insecticidas y estrategias de control de plagas.

Mecanismo De Acción

Tiacloprid ejerce sus efectos uniéndose a los receptores nicotínicos de acetilcolina en el sistema nervioso de los insectos. Esta unión lleva a la sobreestimulación del sistema nervioso, causando parálisis y eventualmente la muerte. Los objetivos moleculares incluyen los receptores nicotínicos de acetilcolina, y las vías involucradas están relacionadas con la neurotransmisión .

Análisis Bioquímico

Biochemical Properties

Thiacloprid’s primary role in biochemical reactions involves the disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction with the receptors leads to overstimulation and eventual paralysis of the insect, effectively controlling the pest population .

Cellular Effects

Thiacloprid has been found to have significant effects on various types of cells and cellular processes. For instance, in a study examining the effects of thiacloprid on the male reproductive system, it was found that exposure to thiacloprid causes a decrease in spermatozoa . In another study, it was found that thiacloprid exposure led to severe acute symptoms in bees .

Molecular Mechanism

The molecular mechanism of thiacloprid involves its interaction with nicotinic acetylcholine receptors, disrupting the insect’s nervous system . This disruption is similar to other neonicotinoids, indicating a shared mechanism of action among these types of insecticides .

Temporal Effects in Laboratory Settings

In laboratory settings, thiacloprid has been observed to have temporal effects. For example, a study found that sub-lethal larval exposure to thiacloprid decreased honeybee antenna EAG responses to floral scents, leading to increased olfactory selectivity . This suggests that the effects of thiacloprid can change over time, potentially leading to long-term impacts on the organisms exposed to it.

Dosage Effects in Animal Models

The effects of thiacloprid have been studied in various animal models, and it has been found that these effects can vary with different dosages. For instance, a study found that gestational exposure to thiacloprid affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis .

Metabolic Pathways

Thiacloprid is involved in several metabolic pathways. For example, microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This indicates that thiacloprid interacts with various enzymes and cofactors within these metabolic pathways.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Tiacloprid se sintetiza a través de un proceso de varios pasosLas condiciones de reacción típicamente implican el uso de solventes como diclorometano y acetonitrilo, y reactivos como hidruro de sodio y cianamida .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce utilizando reactores químicos a gran escala. El proceso involucra los mismos pasos básicos que la síntesis de laboratorio, pero se optimiza para obtener mayores rendimientos y eficiencia. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tiacloprid se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo cloropiridinilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear .

Comparación Con Compuestos Similares

Tiacloprid es similar a otros insecticidas neonicotinoides como imidacloprid, acetamiprid y tiametoxam. Tiene propiedades únicas que lo hacen efectivo contra ciertas plagas que pueden ser resistentes a otros neonicotinoides. Por ejemplo:

Imidacloprid: Más tóxico para ciertos organismos no objetivo en comparación con el this compound.

Acetamiprid: Menos efectivo contra algunas poblaciones de plagas resistentes.

Tiametoxam: Modo de acción similar pero diferentes vías metabólicas.

La estructura química única de this compound y su modo de acción lo convierten en una herramienta valiosa en las estrategias de manejo integrado de plagas.

Propiedades

IUPAC Name |

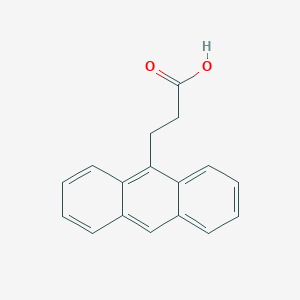

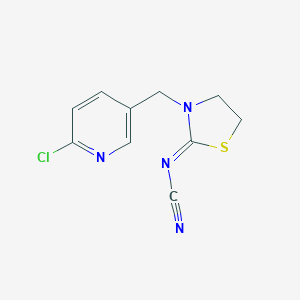

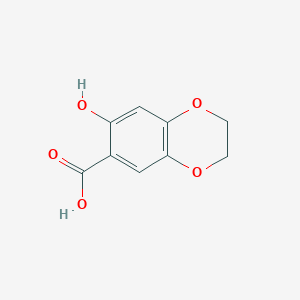

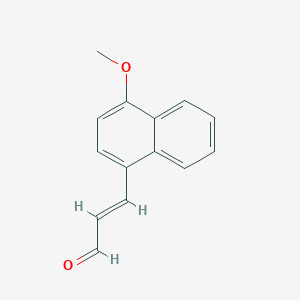

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKPVIRMVDYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034961, DTXSID60861210 | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] | |

| Record name | Thiacloprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomp >270 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.46 g at 20 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish crystalline powder, Crystals from ether | |

CAS No. |

111988-49-9 | |

| Record name | Thiacloprid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacloprid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSV3A944A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)

![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)